Cas no 480-93-3 (1H-indol-3-ol)
1H-indol-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxyindole
- 1H-indol-3-ol
- 1,2-DIHYDRO-INDOL-3-ONE
- 1-Boc-1H-Indol-3-ol
- 3-Hydroxy-1H-indole
- indole-3-ol
- RARECHEM AH BS 0105
- 9BD3B4C3-E69E-4F14-BFCE-5F97BCB1C030
- PD000665
- ZB1041
- Q423256
- DTXSID20861998
- AB12538
- F18139
- SCHEMBL155191
- PCKPVGOLPKLUHR-UHFFFAOYSA-N
- Indole, 3-hydroxy-
- PS-11811
- CS-0323080
- FT-0607900
- 1H-INDOLOL
- CHEBI:17840
- 480-93-3
- C05658
- AMY32890
- AKOS006351675
- J-512648
- Indoxyl
- A827466
- 69594-78-1
- NS00115940
- SCHEMBL156061
- 3-Hydroxyindole Solution in Methanol, 100ug/mL
- DB-051518
- 1ST2849-100M
- 3-Hydroxyindole (>85%)
- 1H-Indol-3-ol; Indol-3-ol (7CI,8CI); Indoxyl (6CI); 3-Hydroxyindole
-
- MDL: MFCD02683932
- Inchi: 1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H
- InChI Key: PCKPVGOLPKLUHR-UHFFFAOYSA-N
- SMILES: OC1=CNC2C=CC=CC=21
Computed Properties
- Exact Mass: 133.05300
- Monoisotopic Mass: 133.052764
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 17
- XLogP3: nothing
- Topological Polar Surface Area: 36
Experimental Properties
- Color/Form: 黄色 -绿色粉末
- Density: 1.1475 (rough estimate)
- Boiling Point: 245.66°C (rough estimate)
- Flash Point: 161.4 °C
- Refractive Index: 1.5260 (estimate)
- PSA: 36.02000
- LogP: 1.87350
1H-indol-3-ol Security Information
- Hazard Statement: Irritant
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
1H-indol-3-ol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-indol-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H943505-100mg |
3-Hydroxyindole |
480-93-3 | 100mg |
$ 193.00 | 2023-09-07 | ||
| TRC | H943505-250mg |
3-Hydroxyindole |
480-93-3 | 250mg |
$ 374.00 | 2023-09-07 | ||
| TRC | H943505-1g |
3-Hydroxyindole |
480-93-3 | 1g |
$ 995.00 | 2023-09-07 | ||
| Apollo Scientific | OR3695-100mg |
3-Hydroxy-1H-indole |
480-93-3 | 100mg |
£175.00 | 2025-02-20 | ||
| Apollo Scientific | OR3695-250mg |
3-Hydroxy-1H-indole |
480-93-3 | 250mg |
£250.00 | 2025-02-20 | ||
| Chemenu | CM520849-1g |
1H-Indol-3-ol |
480-93-3 | 95% | 1g |
$359 | 2022-09-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB121295-100MG |
1H-indol-3-ol |
480-93-3 | 95% | 100MG |
¥ 1,293.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB121295-250MG |
1H-indol-3-ol |
480-93-3 | 95% | 250MG |
¥ 2,065.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB121295-500MG |
1H-indol-3-ol |
480-93-3 | 95% | 500MG |
¥ 3,438.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB121295-1G |
1H-indol-3-ol |
480-93-3 | 95% | 1g |
¥ 5,154.00 | 2023-04-13 |
1H-indol-3-ol Suppliers
1H-indol-3-ol Related Literature
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 1H-indol-3-ol
1H-indol-3-ol (CAS No. 480-93-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis
1H-indol-3-ol, chemically identified by the CAS number 480-93-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its structural versatility and biological activity. This compound, belonging to the indole family, features a benzene ring fused with a pyrrole ring, with an hydroxyl (-OH) group at the 3-position of the indole core. Its unique structural framework makes it a valuable intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
The indole scaffold is one of the most widely studied heterocyclic systems in medicinal chemistry, owing to its prevalence in numerous bioactive natural products and synthetic drugs. The presence of the hydroxyl group at the 3-position of the indole ring further enhances its reactivity, enabling diverse functionalization strategies such as etherification, esterification, and sulfonation. These modifications are crucial for optimizing pharmacokinetic properties and enhancing binding affinity to biological targets.
In recent years, 1H-indol-3-ol has been extensively explored as a key building block in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play a pivotal role in various cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammation. The indole moiety's ability to mimic aromatic amino acid residues makes it an ideal candidate for designing molecules that can disrupt aberrant PPIs. For instance, studies have demonstrated the potential of 1H-indol-3-ol derivatives as inhibitors of bromodomain and extra virginity domain (BET) proteins, which are implicated in transcriptional regulation and have been validated as therapeutic targets in acute myeloid leukemia (AML).
Moreover, 1H-indol-3-ol has shown promise in the development of antiviral agents. The indole scaffold is structurally analogous to several natural products with known antiviral activity, such as indirubin derivatives found in traditional Chinese medicine. Recent computational studies have highlighted the binding potential of 1H-indol-3-ol analogs to viral proteases and polymerases, suggesting their utility in designing next-generation antiviral drugs. Notably, modifications at the 3-position hydroxyl group have been shown to enhance binding affinity and reduce off-target effects, making these derivatives attractive candidates for further optimization.
The synthesis of 1H-indol-3-ol can be achieved through multiple pathways, including cyclization reactions involving tryptophan or its derivatives, reduction of indolecarboxylic acid esters, or palladium-catalyzed cross-coupling reactions. The choice of synthetic route depends on factors such as scalability, cost-effectiveness, and environmental considerations. Advanced catalytic methods have been developed to improve yields and reduce waste generation, aligning with green chemistry principles. For example, transition-metal-catalyzed C-H activation strategies have enabled direct functionalization of indole derivatives without requiring pre-functionalized substrates.
Recent advancements in computational chemistry have further accelerated the discovery process for 1H-indol-3-ol based drug candidates. Molecular docking simulations combined with machine learning algorithms allow researchers to predict binding affinities and optimize molecular structures efficiently. These computational tools have been instrumental in identifying novel scaffolds and predicting pharmacokinetic properties before experimental validation. As a result, 1H-indol-3-ol derivatives are being rapidly screened for their potential therapeutic applications across multiple disease areas.
The pharmaceutical industry has also leveraged biocatalytic approaches to enhance the synthesis of 1H-indol-3-ol derivatives. Enzymatic methods offer high selectivity and mild reaction conditions compared to traditional chemical synthesis. For instance, cytochrome P450 enzymes have been employed to introduce oxygenated functionalities into indole rings, providing access to complex metabolites with enhanced biological activity. Such biocatalytic strategies not only improve synthetic efficiency but also contribute to sustainable drug development practices.
In conclusion,1H-indol-3-ol (CAS No. 480-93-3) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its structural versatility and reactivity make it indispensable for developing novel therapeutics targeting diverse diseases. With ongoing research focused on optimizing synthetic methodologies and exploring new biological applications,1H-indol-3-ol is poised to remain a critical component in drug discovery efforts for years to come.
480-93-3 (1H-indol-3-ol) Related Products
- 2380-84-9(1H-indol-7-ol)
- 20947-39-1(quinoline-5,8-diol)
- 61601-54-5(9H-Carbazol-1-ol)
- 78448-10-9(7H-Dibenzo[c,g]carbazol-6-ol)
- 52602-39-8(4-Hydroxy Carbazole)
- 5415-19-0(1H-Indol-3-ol, sodiumsalt (1:1))
- 69594-78-1(1H-Indolol)
- 41727-73-5(1H-Indole-3,6,7-triol(9CI))
- 78448-06-3(7H-Dibenzo[c,g]carbazol-5-ol)
- 2380-94-1(4-Hydroxyindole)